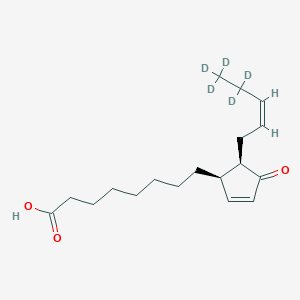
rac 12-Oxophytodienoic Acid-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac 12-Oxophytodienoic Acid-D: is a compound that belongs to the family of oxylipins, which are oxygenated derivatives of fatty acids. It is a primary precursor of (-)-jasmonic acid, a plant hormone involved in regulating various physiological processes, including growth, defense responses, and stress acclimation . The compound was first synthesized and described by Zimmerman and Feng in 1978 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac 12-Oxophytodienoic Acid-D typically involves the conversion of α-linolenic acid to its 13(S)-hydroperoxide, which then undergoes a series of enzymatic reactions to yield the desired compound . The reduction of 12-oxophytodienoic acid to 3-oxo-2(2′[Z]-pentenyl)-cyclopentane-1-octanoic acid is catalyzed by 12-oxophytodienoate-10,11-reductase .
Industrial Production Methods: . These methods involve the use of specific enzymes and reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: rac 12-Oxophytodienoic Acid-D undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or molecular oxygen.
Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include jasmonic acid and its derivatives .
Applications De Recherche Scientifique
rac 12-Oxophytodienoic Acid-D has a wide range of scientific research applications:
Mécanisme D'action
rac 12-Oxophytodienoic Acid-D exerts its effects through the jasmonate signaling pathway. It triggers autonomous signaling pathways that regulate a unique subset of jasmonate-responsive genes, activating and fine-tuning defense responses and growth processes in plants . The molecular targets and pathways involved include the regulation of photosynthesis, cellular redox homeostasis, and transcriptional regulatory networks .
Comparaison Avec Des Composés Similaires
Jasmonic Acid: A plant hormone derived from rac 12-Oxophytodienoic Acid-D, involved in regulating plant growth and defense responses.
Prostaglandins: Mammalian oxylipins that share structural similarities with rac 12-Oxophytodienoic Acid-D and are involved in regulating various physiological processes.
Uniqueness: rac 12-Oxophytodienoic Acid-D is unique due to its dual role as a signaling molecule and a precursor for jasmonic acid. Its ability to trigger autonomous signaling pathways and regulate a unique subset of jasmonate-responsive genes sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C18H28O3 |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
8-[(1R,5R)-4-oxo-5-[(Z)-4,4,5,5,5-pentadeuteriopent-2-enyl]cyclopent-2-en-1-yl]octanoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16-/m1/s1/i1D3,2D2 |
Clé InChI |
PMTMAFAPLCGXGK-RSSOWTDXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@@H]1[C@@H](C=CC1=O)CCCCCCCC(=O)O |
SMILES canonique |
CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-3-[(3-chlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13842614.png)
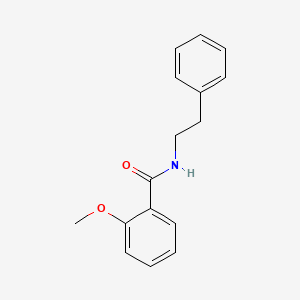

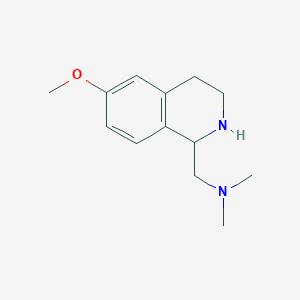
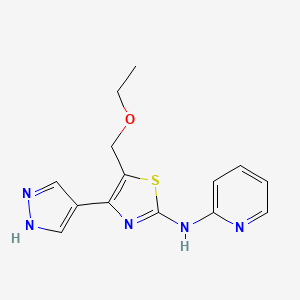
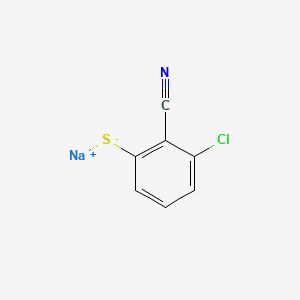
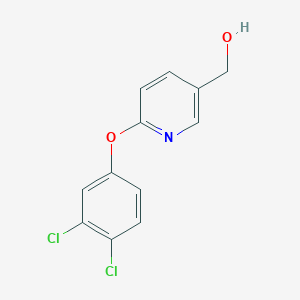
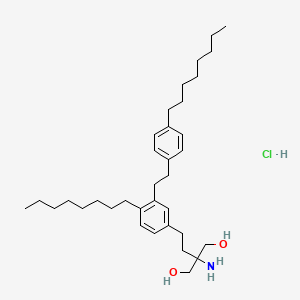
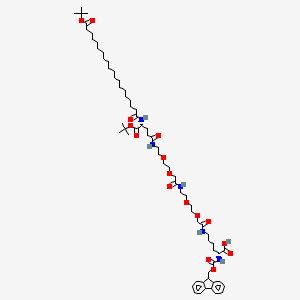
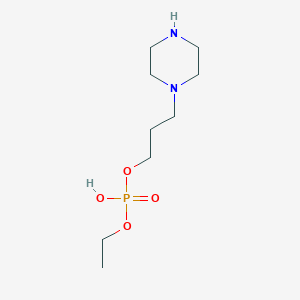
![ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate](/img/structure/B13842678.png)
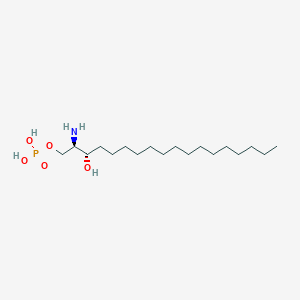
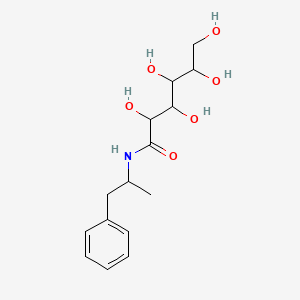
![3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)
